Cas no 1154330-59-2 (3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine)

3-Methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine is a substituted phenylbutylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a branched alkyl chain and an isopropyl-substituted phenyl ring, which may influence its physicochemical properties, such as solubility and lipophilicity. This compound could serve as an intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) pathways. Its amine functionality allows for further derivatization, making it a versatile building block in medicinal chemistry. The isopropylphenyl moiety may enhance binding affinity in certain receptor interactions, suggesting utility in drug discovery. Proper handling and storage are recommended due to its reactive amine group.
3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine structure
1154330-59-2 structure
商品名:3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine
CAS番号:1154330-59-2
MF:C14H23N
メガワット:205.33912396431
MDL:MFCD11936018
CID:5186414
PubChem ID:43625222

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-METHYL-1-[4-(PROPAN-2-YL)PHENYL]BUTAN-1-AMINE
    • 1-(4-Isopropylphenyl)-3-methylbutan-1-amine
    • Benzenemethanamine, 4-(1-methylethyl)-α-(2-methylpropyl)-
    • 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine
    • MDL: MFCD11936018
    • インチ: 1S/C14H23N/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3
    • InChIKey: XLEKLERNDNKEOX-UHFFFAOYSA-N
    • ほほえんだ: NC(C1C=CC(=CC=1)C(C)C)CC(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 166
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 26

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-242985-1.0g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
1.0g
$557.0 2024-06-19
Enamine
EN300-242985-0.25g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
0.25g
$513.0 2024-06-19
Enamine
EN300-242985-0.1g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
0.1g
$490.0 2024-06-19
Enamine
EN300-242985-5g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2
5g
$1614.0 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01001800-1g
3-Methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
1g
¥3514.0 2023-04-05
Enamine
EN300-242985-0.05g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
0.05g
$468.0 2024-06-19
Enamine
EN300-242985-0.5g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
0.5g
$535.0 2024-06-19
Enamine
EN300-242985-10.0g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2 95%
10.0g
$2393.0 2024-06-19
Enamine
EN300-242985-1g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2
1g
$557.0 2023-09-15
Enamine
EN300-242985-10g
3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine
1154330-59-2
10g
$2393.0 2023-09-15

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 関連文献

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amineに関する追加情報

Introduction to 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine and its CAS No. 1154330-59-2

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine, identified by the CAS number 1154330-59-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of both aromatic and aliphatic moieties in its structure suggests a versatile chemical profile that could be exploited for various biological activities.

The compound's structure consists of a butanamine backbone substituted with a phenyl ring at the 1-position and an isobutyl group at the 4-position of the phenyl ring. This arrangement creates a molecule with distinct electronic and steric properties, which may influence its interactions with biological targets. The 3-methyl substituent further modifies the electronic distribution, potentially enhancing or altering the compound's reactivity and binding affinity.

In recent years, there has been growing interest in designing molecules that can modulate neurotransmitter systems, particularly those involving monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The structural features of 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine make it a candidate for investigation in this context. Preliminary studies have suggested that compounds with similar structural motifs may exhibit properties relevant to central nervous system (CNS) pharmacology.

One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The combination of an amine group and an aromatic ring provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, introducing additional functional groups could enhance solubility, improve metabolic stability, or alter receptor selectivity. Such modifications are crucial in the development of novel therapeutic agents.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding modes of 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine to various biological targets. These predictions can guide experimental efforts, reducing the time and resources required for hit identification and optimization. Moreover, high-throughput screening (HTS) technologies have made it possible to rapidly assess large libraries of compounds for biological activity.

The compound's relevance extends beyond CNS pharmacology. Its structural features also suggest potential applications in other therapeutic areas, such as inflammation and pain management. For example, amine-containing compounds have been explored for their ability to interact with cyclooxygenase (COX) enzymes, which play a key role in inflammatory responses. While 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine has not yet been directly studied for COX inhibition, its structural similarity to known inhibitors warrants further investigation.

In addition to its pharmacological potential, this compound may also serve as a valuable tool in mechanistic studies. By examining how it interacts with biological targets, researchers can gain insights into the underlying mechanisms of drug action. Such knowledge is essential for designing more effective and safer drugs. Furthermore, understanding the metabolic pathways by which 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine is processed can help predict its pharmacokinetic behavior and identify potential side effects.

The synthesis of 3-methyl-1-4-(propan-2-yl)phenylbutan-1-am ine presents an interesting challenge due to its complex structural features. Traditional synthetic routes may involve multi-step processes requiring careful optimization to ensure high yield and purity. However, recent developments in synthetic methodology have made it possible to construct complex molecules more efficiently. Techniques such as cross-coupling reactions and transition-metal catalysis have greatly facilitated the preparation of aryl-substituted amines like this one.

As research continues to uncover new biological activities and therapeutic applications, compounds like 3-methyl -1 -4-(propan -2 -y l )phen y lbutan -1 -am ine are likely to play an increasingly important role in drug discovery. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. By combining experimental approaches with computational modeling, researchers can accelerate the development of novel therapeutics that address unmet medical needs.

In conclusion,3-methyl -1 -4-(propan -2 -y l )phen y lbutan -1 -am ine, identified by CAS number 1154330 -59 -2, is a promising compound with diverse applications in pharmaceutical chemistry and medicinal biology. Its structural features make it a valuable scaffold for further derivatization and investigation into various biological systems. As research progresses,this molecule has the potential to contribute significantly to the development of new therapeutic agents.

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